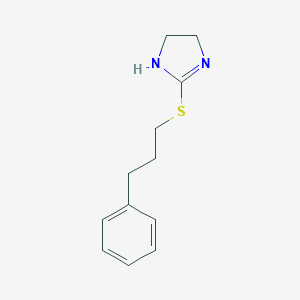![molecular formula C18H27N3O5S2 B241107 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential in various fields.
Mécanisme D'action
The exact mechanism of action of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and replication of bacteria, fungi, and viruses. Additionally, it has been shown to modulate the immune system, leading to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial and anti-inflammatory effects, 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide has been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress, which could be beneficial in the prevention of certain diseases. It has also been found to have a protective effect on the liver, potentially making it useful in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide. One potential area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxic effects of this compound and to develop methods for mitigating its toxicity.
Méthodes De Synthèse
The synthesis of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide involves the reaction of 2-(1-pyrrolidinyl)ethylamine with 4,4-dimethyl-3-oxo-2-isothiazolidinylsulfonamide, followed by the addition of benzenesulfonyl chloride. This process results in the formation of a white crystalline solid that is highly soluble in water.
Applications De Recherche Scientifique
The potential applications of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide in scientific research are vast. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Propriétés
Nom du produit |
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H27N3O5S2 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-pyrrolidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C18H27N3O5S2/c1-14(20-10-4-5-11-20)12-19-28(25,26)16-8-6-15(7-9-16)21-17(22)18(2,3)13-27(21,23)24/h6-9,14,19H,4-5,10-13H2,1-3H3 |
Clé InChI |
XQSKYOKDTRCXIY-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C)N3CCCC3 |
SMILES canonique |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)



![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)